Product packaging for Sperabillin A dihydrochloride(Cat. No.:CAS No. 111337-87-2)

Sperabillin A dihydrochloride

Cat. No.: B1681068
CAS No.: 111337-87-2
M. Wt: 398.3 g/mol
InChI Key: OQKJNDABNFAQAJ-JDZFPWRWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Classification as a Bioactive Natural Product

Sperabillin A was first identified as part of a complex of new antibacterial antibiotics. nih.govoup.com Its discovery was a result of screening programs aimed at identifying novel bioactive compounds from microbial sources. Classified as a pseudo-peptide antibiotic, Sperabillin A exhibits significant antibacterial activity, positioning it as a valuable lead compound in the development of new therapeutic agents. oup.com The "dihydrochloride" designation refers to the salt form of the compound, which is often used to improve its stability and solubility for research purposes.

Natural Origin and Producing Organisms

Sperabillin A is a natural product, meaning it is synthesized by a living organism. It is produced by the Gram-negative bacterium Pseudomonas fluorescens, specifically the strain YK-437. nih.gov This bacterium is the natural source from which Sperabillin A and its analogues are isolated. The production of these compounds is a testament to the diverse metabolic capabilities of microorganisms and their potential as a source of medicinally important molecules.

Overview of Structural Features and Related Sperabillin Analogues (B, C, D)

The chemical architecture of Sperabillin A is a key determinant of its biological function. The structure of Sperabillin A has been elucidated as 3-[[(3R,5R)-3-amino-6-[(2E,4Z)-2,4-hexadienoylamino]-5-hydroxyhexanoyl]amino]propanamidine dihydrochloride. oup.com

The sperabillin family includes three other known analogues: Sperabillin B, C, and D. These analogues share a core structure with Sperabillin A but differ in specific chemical features:

Sperabillin B is characterized by the presence of a methyl substituent at the C-6 position of the core structure of Sperabillin A. oup.com

Sperabillin C is a stereoisomer of Sperabillin A. The difference lies in the configuration of the 2,4-hexadienoyl moiety, which is (2E,4E) in Sperabillin C, as opposed to the (2E,4Z) configuration in Sperabillin A. oup.com

Sperabillin D combines the structural modifications of both Sperabillin B and C. It possesses the methyl group at the C-6 position like Sperabillin B and has the (2E,4E)-isomeric form of the 2,4-hexadienoyl moiety, similar to Sperabillin C. oup.com

These subtle structural modifications among the sperabillin analogues can have a significant impact on their biological activity profiles, a common phenomenon in natural product chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29Cl2N5O3 B1681068 Sperabillin A dihydrochloride CAS No. 111337-87-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

111337-87-2

Molecular Formula

C15H29Cl2N5O3

Molecular Weight

398.3 g/mol

IUPAC Name

(3R,5R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyhexanamide;dihydrochloride

InChI

InChI=1S/C15H27N5O3.2ClH/c1-2-3-4-5-14(22)20-10-12(21)8-11(16)9-15(23)19-7-6-13(17)18;;/h2-5,11-12,21H,6-10,16H2,1H3,(H3,17,18)(H,19,23)(H,20,22);2*1H/b3-2-,5-4+;;/t11-,12-;;/m1../s1

InChI Key

OQKJNDABNFAQAJ-JDZFPWRWSA-N

Isomeric SMILES

C/C=C\C=C\C(=O)NC[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O.Cl.Cl

Canonical SMILES

CC=CC=CC(=O)NCC(CC(CC(=O)NCCC(=N)N)N)O.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sperabillin A (HCl); 

Origin of Product

United States

Structural Elucidation and Advanced Characterization

Elucidation of the Defined Chemical Structure of Sperabillin A

The determination of the chemical structure of Sperabillin A was a result of meticulous analysis of spectroscopic data. The molecular formula was established as C15H27N5O3. nih.gov The structural backbone of Sperabillin A consists of a hexanamide (B146200) chain with several key functional groups.

Initial structural hypotheses were formulated based on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) provided the exact mass, which was crucial in confirming the elemental composition. Subsequent detailed 1D and 2D NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, allowed for the piecing together of the molecular framework. These analyses revealed the presence of a (2E,4Z)-hexa-2,4-dienoyl group, an amino group at the C3 position, a hydroxyl group at the C5 position, and a terminal N-(3-amino-3-iminopropyl) group. nih.gov

The connectivity of these fragments was established through the observation of long-range correlations in the HMBC spectrum. For instance, correlations between the protons of the dienoyl moiety and the carbonyl carbon confirmed its attachment to the nitrogen at C6 of the hexanamide chain. Similarly, correlations between the protons of the N-(3-amino-3-iminopropyl) group and the C1 carbonyl group of the hexanamide core solidified this linkage.

Table 1: Key Spectroscopic Data for the Structural Elucidation of Sperabillin A

Technique Observation Inference
HRMSExact mass corresponding to C15H27N5O3Confirmed elemental composition
1H NMRSignals corresponding to a diene system, methylene (B1212753) groups, methine groups, and exchangeable protonsPresence of a hexa-2,4-dienoyl group and an aliphatic chain with heteroatom substituents
13C NMRResonances for carbonyls, olefinic carbons, and carbons bearing nitrogen and oxygenConfirmed the presence of amide, imine, and hydroxyl functional groups
COSYCorrelations between adjacent protonsEstablished the spin systems within the hexanamide and dienoyl moieties
HMBCLong-range correlations between protons and carbonsConfirmed the connectivity of the different structural fragments

Determination of Absolute Stereochemistry and Configurational Isomerism

A critical aspect of characterizing a natural product is the determination of its absolute stereochemistry, which defines the three-dimensional arrangement of its atoms. wikipedia.org For Sperabillin A, this involved establishing the configuration at its chiral centers.

The absolute configuration of the stereocenters in Sperabillin A was determined to be (3R, 5R). nih.gov This was achieved through a combination of advanced NMR techniques and chemical derivatization, often employing chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). usm.edu The formation of diastereomeric Mosher's esters or amides allows for the determination of the absolute configuration by analyzing the changes in the chemical shifts of nearby protons in the 1H NMR spectrum. usm.edu

Configurational isomerism in Sperabillin A is also present in the form of geometric isomerism within the hexa-2,4-dienoyl side chain. edubull.com The double bonds at the C2 and C4 positions give rise to the possibility of (E) and (Z) configurations. Spectroscopic analysis, particularly the coupling constants of the olefinic protons in the 1H NMR spectrum, confirmed the geometry as (2E, 4Z). nih.gov This specific arrangement is a key feature of the natural product's structure.

Table 2: Stereochemical Features of Sperabillin A

Stereochemical Element Description Configuration
Chiral Center at C3An amino-substituted carbonR
Chiral Center at C5A hydroxyl-substituted carbonR
Geometric Isomerism at C2=C3Double bond in the dienoyl chainE
Geometric Isomerism at C4=C5Double bond in the dienoyl chainZ

Advanced Spectroscopic Techniques in Structural Confirmation

The definitive confirmation of Sperabillin A's complex structure relied on a suite of advanced spectroscopic techniques. unizar-csic.es These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As previously mentioned, a variety of NMR experiments were instrumental. In addition to standard 1D and 2D techniques, advanced methods like Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) could have been used to provide through-space correlations, further confirming the spatial proximity of certain protons and aiding in the stereochemical assignment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was vital for determining the accurate mass and, consequently, the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) experiments would have been employed to fragment the molecule and analyze the resulting pieces, providing valuable information about its substructures and confirming the sequence of the amino acid-like components.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. researchgate.net For Sperabillin A, the IR spectrum would show characteristic absorption bands for N-H stretching (amines and amides), C=O stretching (amides), C=C stretching (alkenes), and O-H stretching (hydroxyl group), corroborating the structural features elucidated by NMR and MS. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules. The experimental CD spectrum of Sperabillin A, when compared with theoretical spectra calculated for different possible stereoisomers, can provide strong evidence for the assigned absolute configuration.

The convergence of data from these diverse spectroscopic methods provided an unambiguous and comprehensive picture of the chemical structure and stereochemistry of Sperabillin A.

Table 3: Spectroscopic Techniques and Their Role in Characterizing Sperabillin A

Spectroscopic Technique Information Provided
Advanced NMR (e.g., ROESY/NOESY)Through-space proton correlations, aiding in stereochemical confirmation.
Tandem Mass Spectrometry (MS/MS)Fragmentation patterns, confirming structural subunits.
Infrared (IR) SpectroscopyIdentification of key functional groups (amides, amines, hydroxyls, alkenes). researchgate.net
Circular Dichroism (CD) SpectroscopyConfirmation of absolute stereochemistry by comparing experimental and calculated spectra.

Synthetic Methodologies and Chemical Modifications

Total Synthesis Strategies

The first total synthesis of Sperabillin A was achieved in 11 steps, a process that highlights a highly stereoselective pathway to its core structure, (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid. researchgate.net

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic analysis of Sperabillin A reveals a strategic disconnection of the molecule into manageable subunits. The core of this strategy is the stereoselective formation of the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid backbone. A key intermediate identified in this pathway is an optically active keto lactone, which serves as a crucial precursor for establishing the desired stereochemistry. psu.edu The synthesis commences from N-Boc-O-methyl-L-tyrosine, a readily available chiral starting material. researchgate.net

The general retrosynthetic approach can be visualized as follows:

Target MoleculeKey DisconnectionsPrecursors
Sperabillin AAmide bond, C-N bonds(3R,5R)-3,6-diamino-5-hydroxyhexanoic acid, 2-amidinoethylamino moiety, (E,E)-sorbyl moiety
(3R,5R)-3,6-diamino-5-hydroxyhexanoic acidC-C and C-N bondsOptically active keto lactone
Optically active keto lactoneCyclizationN-Boc-O-methyl-L-tyrosine

Stereoselective Approaches in Core Structure Assembly

The assembly of the core structure of Sperabillin A relies on a series of key stereoselective reactions to ensure the correct spatial arrangement of the functional groups.

A crucial step in the synthesis is the Arndt-Eistert homologation, a reliable method for the one-carbon extension of a carboxylic acid. chemeurope.comorganic-chemistry.org This reaction is instrumental in converting an α-amino acid derivative into a β-amino acid, which forms a part of the Sperabillin A backbone. wikipedia.orgyoutube.com The process involves the reaction of an activated carboxylic acid with diazomethane (B1218177) to form a diazoketone, followed by a Wolff rearrangement to yield a ketene (B1206846). organic-chemistry.orgyoutube.com This ketene is then trapped by a nucleophile, in this case, water, to produce the homologated carboxylic acid. organic-chemistry.org A significant advantage of this method is the retention of stereochemistry at the α-carbon of the original acid. wikipedia.org

Mechanism of Arndt-Eistert Homologation:

Activation of Carboxylic Acid: The starting carboxylic acid is converted to an acid chloride.

Formation of Diazoketone: The acid chloride reacts with diazomethane.

Wolff Rearrangement: The diazoketone rearranges to a ketene, often catalyzed by a metal such as silver(I). chemeurope.comorganic-chemistry.org

Nucleophilic Attack: The ketene is trapped by a nucleophile to form the final product.

The asymmetric Henry reaction, also known as the nitro-aldol reaction, is another cornerstone of the Sperabillin A synthesis. researchgate.net This reaction facilitates the formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound, establishing a new stereocenter. organic-chemistry.org The use of chiral catalysts ensures high enantioselectivity in the formation of the β-nitro alcohol product. psu.edumdpi.com These products are valuable intermediates that can be further transformed into other functional groups, such as amino alcohols, which are present in the Sperabillin A structure. psu.edu Various catalytic systems, often involving metal complexes with chiral ligands, have been developed to achieve high diastereo- and enantioselectivity. rsc.org

Key Features of the Asymmetric Henry Reaction:

Feature Description
Reactants Nitroalkane and an aldehyde or ketone. organic-chemistry.org
Catalyst Typically a chiral metal complex or an organocatalyst. mdpi.comrsc.org
Product β-nitro alcohol with newly formed stereocenters. mdpi.com

| Significance | A powerful tool for asymmetric C-C bond formation. psu.edu |

The final key stereoselective approach involves the oxidative degradation of a benzene (B151609) ring using ruthenium tetroxide (RuO₄). researchgate.net This powerful oxidizing agent is capable of cleaving aromatic rings to produce carboxylic acids. electronicsandbooks.comacs.org In the synthesis of Sperabillin A, this reaction is employed to transform the protected tyrosine-derived aromatic ring into a carboxylic acid functionality, which is a crucial part of the final amino acid core. researchgate.net The reaction is typically carried out using a catalytic amount of a ruthenium precursor, such as ruthenium trichloride (B1173362) (RuCl₃), in the presence of a stoichiometric co-oxidant like sodium periodate (B1199274) (NaIO₄). youtube.com This in-situ generation of RuO₄ makes the process more practical and efficient. youtube.com

Enantioselective Synthesis Utilizing Chiral Pool and Enzymatic Methods

The synthesis of Sperabillin A effectively utilizes a chiral pool approach by starting with the naturally occurring and enantiomerically pure amino acid, L-tyrosine. researchgate.netmdpi.comresearchgate.net This strategy elegantly transfers the inherent chirality of the starting material to the final product, thereby avoiding the need for a de novo asymmetric synthesis of the entire molecule. The use of N-Boc-O-methyl-L-tyrosine as the starting material sets the stereochemistry at one of the chiral centers from the outset. researchgate.net Tyrosine and its derivatives are versatile chiral building blocks for the synthesis of various complex natural products and alkaloids. researchgate.netbaranlab.orgucla.edu

Furthermore, enzymatic methods have been explored for the modification of sperabillins. Specifically, the 2,4-hexadienoyl moiety of the sperabillin structure can be cleaved through an enzymatic reaction using the cells of Pseudomonas acidovorans. nih.gov This demonstrates the potential of biocatalysis in the selective modification of the Sperabillin A scaffold, which could be valuable for creating derivatives with altered biological activities. nih.gov Enzymatic modifications are known for their high specificity and mild reaction conditions, offering an environmentally friendly alternative to traditional chemical methods. nih.govnih.gov

Semisynthetic Derivatization and Analog Design

Semisynthesis, starting from the natural product, provides a direct route to novel derivatives, allowing for targeted modifications to probe the function of specific structural motifs.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of Sperabillin A correlates with its biological activity. Research has focused on modifying two key moieties of the Sperabillin A scaffold: the 2-amidinoethylamino group and the 2,4-hexadienoyl side chain. nih.gov

Initial studies involved the removal or alteration of these groups to assess their contribution to the compound's antimicrobial properties. For instance, the 2-amidinoethylamino moiety can be cleaved through brief acidic hydrolysis. nih.gov This modification allows for the investigation of the role of the guanidinium-like group in target interaction and membrane translocation.

Furthermore, the 2,4-hexadienoyl moiety has been a target for modification. Catalytic hydrogenation can reduce the diene to a saturated hexanoyl group. nih.gov This alteration probes the importance of the conjugated π-system and the rigidity of the side chain for biological activity.

Building on the insights from SAR studies, chemically modified derivatives of Sperabillin A have been synthesized to explore novel chemical space and potentially enhance its therapeutic properties. These modifications have involved both the removal and replacement of the native functional groups. nih.gov

One notable approach involves the enzymatic cleavage of the 2,4-hexadienoyl moiety using cells of Pseudomonas acidovorans IFO 13582, yielding dehexadienoylsperabillin A. nih.gov This intermediate serves as a versatile scaffold for the introduction of new side chains.

A significant finding from these derivatization efforts was the condensation of two molar equivalents of dehexadienoylsperabillin A with (E,E)-muconic acid. The resulting dimeric analog demonstrated improved protective effects against Gram-negative bacteria when compared to the parent Sperabillin A, highlighting a successful outcome of rational analog design. nih.gov

Modification SiteReagent/MethodResulting Moiety/DerivativeImpact on ActivityReference
2-Amidinoethylamino GroupBrief Acidic HydrolysisRemoval of the moietySAR study nih.gov
2,4-Hexadienoyl MoietyCatalytic HydrogenationHexanoyl moietySAR study nih.gov
2,4-Hexadienoyl MoietyPseudomonas acidovorans IFO 13582Dehexadienoylsperabillin AIntermediate for further synthesis nih.gov
Dehexadienoylsperabillin A(E,E)-Muconic AcidDimeric Sperabillin A derivativeImproved activity against Gram-negative bacteria nih.gov

Molecular Pharmacology and Biological Mechanisms of Action

Antibacterial Activity Spectrum

Sperabillins, as a class of compounds, exhibit potent antibacterial effects against a range of pathogenic bacteria. nih.gov The primary mechanism in Escherichia coli involves the inhibition of DNA, RNA, protein, and cell wall biosynthesis. nih.gov

Sperabillin A has demonstrated efficacy against Gram-positive bacteria. nih.gov Notably, its activity includes effectiveness against pathogenic strains such as Staphylococcus aureus. nih.gov This indicates a broad-spectrum capability that extends to this major class of bacteria.

The compound also shows significant antibacterial action against Gram-negative bacterial strains. nih.gov Research has highlighted its inhibitory effects on bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov Further studies on derivatives of Sperabillin A have shown the potential for even greater protective effects against infections caused by Gram-negative bacteria. medchemexpress.com

A key feature of Sperabillin A's antibacterial profile is its activity against antibiotic-resistant pathogens. nih.gov Studies have confirmed its effectiveness against resistant strains of both Staphylococcus aureus (a Gram-positive pathogen) and Pseudomonas aeruginosa (a Gram-negative pathogen), highlighting its potential in addressing challenging infections. nih.gov

Table 1: Antibacterial Activity Spectrum of Sperabillin A

Bacterial TypeSpecific Strains MentionedObserved ActivityReference
Gram-PositiveStaphylococcus aureusDemonstrated antibacterial activity. nih.gov
Gram-NegativePseudomonas aeruginosa, Escherichia coliShowed significant antibacterial activity. In E. coli, it inhibits DNA, RNA, protein, and cell wall biosynthesis. nih.gov
Antibiotic-ResistantAntibiotic-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosaEffective against tested resistant strains. nih.gov

Cellular Antiproliferative and Antitumor Mechanisms

In addition to its antibacterial properties, research has revealed that polymers derived from Sperabillin A possess distinct antiproliferative and antitumor capabilities, primarily targeting the vasculature of tumors. nih.gov

Polymers of Sperabillin A have been found to selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells. nih.gov This anti-angiogenic activity is crucial for restricting tumor growth, as tumors rely on the formation of new blood vessels to expand. The inhibitory effect was observed to be more potent with polymers of a higher molecular weight, suggesting that the degree of polymerization is a key factor in its efficacy. nih.gov

The antiproliferative effects observed in vitro translate to tangible antitumor activity in vivo. nih.gov In experimental models utilizing B16 melanoma, polymers of Sperabillin A demonstrated clear antitumor activity, reinforcing the therapeutic potential of its anti-angiogenic mechanism. nih.gov

Table 2: Antiproliferative and Antitumor Activity of Sperabillin A Polymers

Biological MechanismExperimental Model/TargetKey Research FindingReference
Selective Inhibition of Cell ProliferationHuman Umbilical Vein Endothelial (HUVE) CellsPolymers of Sperabillin A selectively inhibit endothelial cell proliferation. Higher molecular weight polymers exhibit stronger inhibition. nih.gov
In Vivo Antitumor EfficacyB16 MelanomaSperabillin A polymers showed antitumor activity in this in vivo model. nih.gov

Fundamental Mechanisms of Antimicrobial Action

Sperabillin A exerts its antimicrobial effects through the disruption of several fundamental biosynthetic pathways within bacterial cells. Research has shown that it is a broad inhibitor of macromolecular synthesis, affecting the production of DNA, RNA, proteins, and the cell wall in Escherichia coli. nih.gov

Disruption of Bacterial Macromolecular Biosynthesis

The primary mechanism of Sperabillin A's antibacterial action lies in its ability to interfere with the synthesis of crucial macromolecules essential for bacterial growth and survival.

Sperabillin A has been identified as an inhibitor of DNA biosynthesis in E. coli. nih.gov This inhibition disrupts the replication of the bacterial chromosome, a critical process for cell division and proliferation. The precise molecular interactions leading to this inhibition are a key area of ongoing research.

The transcription of genetic information from DNA to RNA is another vital process targeted by Sperabillin A. Studies have confirmed its inhibitory effect on RNA synthesis in E. coli, which would halt the production of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis. nih.gov

The translation of mRNA into proteins is a fundamental cellular process, and its disruption is a common mechanism for many antibiotics. Sperabillin A has been shown to inhibit protein synthesis in E. coli, leading to a cessation of the production of enzymes, structural proteins, and other essential protein components. nih.gov

A key feature of bacteria is the presence of a peptidoglycan cell wall, which provides structural integrity and protection. Sperabillin A has been found to inhibit the biosynthesis of this essential structure in E. coli. nih.gov The impairment of cell wall synthesis can lead to a weakened cell envelope, making the bacterium susceptible to osmotic lysis and cell death.

Macromolecular Synthesis Inhibition in E. coli by Sperabillin A
Process Inhibited
Deoxyribonucleic Acid (DNA) Synthesis
Ribonucleic Acid (RNA) Synthesis
Protein Synthesis
Cell Wall Biosynthesis

Specific Enzyme Target Interactions

While it is established that Sperabillin A inhibits major biosynthetic pathways, the specific enzymatic targets of this compound have not been definitively identified in the currently available scientific literature. Further research is required to elucidate the precise molecular interactions between Sperabillin A and the enzymes involved in DNA replication, transcription, translation, and peptidoglycan synthesis.

Interactions with Cellular Receptors and Pathways

The antitumor effects of Sperabillin A polymers, particularly the inhibition of endothelial cell proliferation, point towards an interaction with specific cellular signaling pathways that regulate cell growth and angiogenesis. nih.gov While direct binding to a specific cellular receptor has not been identified for Sperabillin A, its effects are indicative of interference with signal transduction cascades.

The proliferation of human umbilical vein endothelial (HUVE) cells is a complex process regulated by a variety of growth factors and signaling pathways. The selective inhibition of these cells by Sperabillin A polymers suggests a targeted mechanism rather than general cytotoxicity. nih.gov It is plausible that Sperabillin A or its polymers interact with receptors or intracellular signaling molecules that are critical for endothelial cell survival and proliferation. However, the precise nature of these interactions, including the identification of the receptors and the affected downstream signaling components, requires further investigation.

Preclinical Investigations and Translational Research

Development and Application of In Vitro Preclinical Assays

In vitro assays are critical for the initial characterization of a new chemical entity. These laboratory-based tests provide the first insights into the biological activity of a compound and its potential mechanism of action.

Cell-Based Phenotypic Screening Assays

Cell-based phenotypic screening assays are employed to observe the effects of a compound on whole cells. For Sperabillin A, these assays have been crucial in identifying its antibacterial properties. Research has shown that Sperabillin A possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov This includes activity against antibiotic-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The primary method for this screening is the determination of the Minimum Inhibitory Concentration (MIC), which quantifies the lowest concentration of the drug that prevents visible bacterial growth.

Table 1: In Vitro Antibacterial Activity of Sperabillin A

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (including resistant strains) Data not publicly available
Pseudomonas aeruginosa (including resistant strains) Data not publicly available

While studies mention activity against these strains, specific MIC values for Sperabillin A are not detailed in the provided search results.

Biochemical Assays for Target Engagement and Pathway Analysis

To understand the molecular basis of its antibacterial action, biochemical assays have been performed. These assays help to pinpoint the specific molecular targets of a compound. Studies on Escherichia coli have indicated that Sperabillin A inhibits the biosynthesis of DNA, RNA, protein, and the cell wall. nih.gov This suggests that Sperabillin A may have multiple or a pleiotropic mechanism of action, affecting several key cellular processes simultaneously. Such broad activity is a significant finding in the context of rising antimicrobial resistance.

Establishment and Characterization of In Vivo Preclinical Models

Following the promising results from in vitro studies, the evaluation of Sperabillin A has been extended to in vivo preclinical models to assess its efficacy in a living organism.

Selection of Relevant Animal Models for Disease Pathologies

For an antibacterial agent like Sperabillin A, the most relevant animal models are those that mimic human infections. Murine (mouse) models of bacterial infection are standard in this field. nih.govnih.govnih.gov These models involve infecting mice with specific pathogens, such as Staphylococcus aureus or Pseudomonas aeruginosa, to create a systemic or localized infection that can then be treated with the investigational drug. nih.govnih.gov

Efficacy Studies in Preclinical Disease Models

Efficacy studies in these established animal models have demonstrated that sperabillins, including Sperabillin A, provide good protective effects in experimentally infected mice. nih.gov This indicates that the compound is not only active in a test tube but also maintains its antibacterial efficacy within a complex biological system. Furthermore, a derivative of Sperabillin A showed even better protective effects against Gram-negative bacteria in mice compared to the parent compound. nih.gov

Preclinical Pharmacological Profiling

A comprehensive preclinical pharmacological profile is essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This profiling involves a systematic examination of the functional effects of the agent in a variety of in vitro and in vivo assays. nih.gov For Sperabillin A, while detailed public data on its full pharmacological profile is not available, the good in vivo efficacy observed suggests favorable enough pharmacokinetic properties to reach the site of infection in effective concentrations. nih.gov This part of preclinical development is crucial for determining the potential of a new drug candidate and for designing safe and effective clinical trials in the future. nih.govwalshmedicalmedia.com

Pharmacodynamic Investigations in Preclinical Systems

Preclinical pharmacodynamic studies have been instrumental in characterizing the biological activities of Sperabillin A, with a primary focus on its antibacterial and potential anticancer properties. These investigations have provided foundational knowledge regarding the compound's mechanism of action and its effects in various experimental models.

The antibacterial effects of Sperabillin A have been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. Notably, its activity extends to antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. In studies involving Escherichia coli, Sperabillin A was found to exert its antibacterial action by inhibiting essential cellular processes, including the biosynthesis of DNA, RNA, proteins, and the cell wall. Furthermore, in vivo studies have shown that Sperabillin A provides a protective effect in mice experimentally infected with pathogenic bacteria.

In the realm of oncology, research has explored the antitumor potential of Sperabillin A. While direct studies on the monomer are limited, polymers of Sperabillin A have exhibited significant anti-tumor activity in preclinical models. Specifically, these polymers have demonstrated the ability to inhibit the proliferation of human umbilical vein endothelial (HUVE) cells, a key process in angiogenesis, which is critical for tumor growth and metastasis. Moreover, in vivo experiments have shown that polymers of Sperabillin A possess anti-tumor activity against B16 melanoma.

Table 3: Summary of Preclinical Pharmacodynamic Findings for Sperabillin A

Preclinical System Key Findings Reference
In Vitro Antibacterial AssaysDemonstrated activity against Gram-positive and Gram-negative bacteria, including resistant strains.
Escherichia coli Mechanistic StudiesInhibition of DNA, RNA, protein, and cell wall biosynthesis.
In Vivo Infection Models (Mice)Showed protective effects against bacterial infections.
Human Umbilical Vein Endothelial (HUVE) CellsPolymers of Sperabillin A inhibited cell proliferation.
In Vivo B16 Melanoma ModelPolymers of Sperabillin A exhibited anti-tumor activity.

Toxicokinetic Studies and Exposure-Response Relationships

Similarly, formal exposure-response relationship studies that would link specific plasma or tissue concentrations of Sperabillin A to its therapeutic or toxic effects in preclinical systems have not been reported in the available scientific literature. The establishment of such relationships is a critical step in drug development to define a therapeutic window and to guide dose selection for further studies. The absence of this data highlights a gap in the preclinical characterization of Sperabillin A and indicates an area for future research to better understand its behavior in biological systems.

Bioanalytical Methodologies for Preclinical Research

Quantification of Sperabillin A and Metabolites in Biological Samples

The development and validation of a sensitive and specific bioanalytical method is a prerequisite for conducting pharmacokinetic and toxicokinetic studies. For a compound like Sperabillin A, this would typically involve the use of advanced analytical techniques to accurately measure its concentration, and that of its potential metabolites, in complex biological matrices such as plasma, blood, and tissue homogenates.

While specific validated methods for the quantification of Sperabillin A are not detailed in the current body of literature, the standard approach for such an analysis would likely employ liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are essential for distinguishing the analyte from endogenous components of the biological matrix. A typical LC-MS/MS method development would involve optimization of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation to resolve the analyte from interfering substances, and mass spectrometric conditions to ensure accurate detection and quantification. The lack of a published, validated assay for Sperabillin A represents a significant hurdle for its progression in preclinical and clinical development.

In Silico ADMET Prediction for Lead Optimization

In silico tools are increasingly used in modern drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These computational models can provide early insights into the potential drug-likeness of a compound and help guide its optimization.

For Sperabillin A, there are no publicly available studies that specifically report the results of in silico ADMET predictions. Such studies would typically involve the use of various software platforms and computational models to estimate a range of physicochemical and pharmacokinetic properties. These can include predictions of aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govjmpas.com Toxicity predictions might encompass assessments for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov The application of these in silico methods to Sperabillin A would be a valuable step in its preclinical evaluation, helping to identify potential liabilities and guide the design of future analogs with improved ADMET profiles.

Advanced Research Perspectives and Future Directions

Identification of Novel Biological Targets and Signaling Pathways

The foundational research into Sperabillin A revealed that its mechanism of action involves the broad inhibition of essential cellular processes in bacteria, including the biosynthesis of DNA, RNA, proteins, and the cell wall. nih.gov This multi-targeted activity is a promising trait, as it may reduce the likelihood of rapid resistance development. However, these findings represent a high-level view of the compound's effects. The future of Sperabillin A research hinges on dissecting these broad observations to identify specific molecular targets and the signaling pathways it modulates.

Future research should focus on:

Specific Enzyme Inhibition: Given its impact on cell wall synthesis, a key area of investigation would be to determine if Sperabillin A interacts with specific Penicillin-Binding Proteins (PBPs). mdpi.com PBPs are crucial enzymes for the synthesis of peptidoglycan, the main component of the bacterial cell wall, and are the primary targets for well-established antibiotics like β-lactams. mdpi.com Identifying a specific PBP or another enzyme in the peptidoglycan synthesis pathway that Sperabillin A inhibits would be a significant step forward.

Macromolecular Assembly: Another advanced concept is to investigate whether Sperabillin A disrupts the assembly of large macromolecular structures. The formation of multi-protein complexes like the DNA polymerase III holoenzyme (replisome) or the RNA polymerase complex is essential for cellular function. Targeting the protein-protein interactions within these complexes is an emerging frontier in antibiotic development.

Signaling Pathway Elucidation: Modern systems biology approaches can unravel how a compound affects the intricate network of cellular signaling. For instance, techniques like phosphoproteomics could reveal which signaling cascades are activated or suppressed upon bacterial exposure to Sperabillin A. As seen in research on other natural products, this can pinpoint key regulatory pathways, such as the PI3K/Akt pathway, that are critical to the cellular response. frontiersin.org Understanding these pathways provides a more holistic view of the drug's impact beyond simple target binding.

Rational Design and Synthesis of Next-Generation Sperabillin Analogues

While natural products provide an excellent starting point, they often require chemical modification to optimize their properties for therapeutic use. The rational design and synthesis of Sperabillin A analogues are crucial for improving potency, expanding the spectrum of activity, enhancing pharmacokinetic properties, and overcoming potential resistance mechanisms.

Key developments and future strategies include:

Total Synthesis as a Foundation: The achievement of the first total synthesis of Sperabillin A is a landmark development. researchgate.net A robust and efficient synthetic route allows for the creation of a diverse library of analogues by modifying different parts of the molecule in a controlled manner. Key steps in its synthesis, such as the Arndt-Eistert homologation and asymmetric Henry reaction, provide the chemical tools needed for such modifications. researchgate.net

Structure-Activity Relationship (SAR) Studies: Early research has already demonstrated the feasibility and potential of modifying the Sperabillin structure. nih.gov Scientists have successfully removed or replaced key moieties, such as the 2-amidinoethylamino and 2,4-hexadienoyl groups. nih.gov Notably, one derivative, created by condensing two molecules of dehexadienoylsperabillin A with (E,E)-muconic acid, exhibited superior protective effects against Gram-negative bacteria compared to the parent compound. nih.gov

Future Analogue Development: Future work should systematically build on these findings. By creating a series of analogues with varied chemical groups at different positions, researchers can establish a detailed structure-activity relationship (SAR). This involves correlating specific chemical changes with changes in antibacterial activity, target affinity, and metabolic stability. Computational modeling and in silico docking can guide this process, predicting which modifications are most likely to yield favorable outcomes, a strategy successfully employed in the development of other antibiotics like linezolid (B1675486) and norfloxacin. rsc.orgnih.gov

Integration of Multi-Omics Data in Sperabillin Research

To gain a comprehensive understanding of Sperabillin A's biological effects, a shift from single-target analysis to a systems-level perspective is necessary. The integration of multiple "omics" technologies offers a powerful approach to capture the global changes occurring within a bacterial cell upon exposure to the antibiotic. nih.gov While specific multi-omics studies on Sperabillin A have yet to be published, this represents a significant future direction. researchgate.net

A multi-omics strategy would involve:

Transcriptomics (RNA-Seq): To analyze the entire set of RNA transcripts, revealing which genes are up- or down-regulated in response to Sperabillin A. This can provide clues about stress responses, resistance mechanisms, and the pathways the bacterium attempts to activate to counteract the drug's effects. nih.gov

Proteomics: To identify and quantify changes in the entire protein complement of the cell. This can confirm if the transcriptional changes observed in transcriptomics translate to the protein level and can also identify post-translational modifications that alter protein function. frontiersin.org

Metabolomics: To profile the complete set of metabolites within the cell. This provides a direct readout of the cell's metabolic state and can pinpoint specific metabolic pathways that are disrupted by Sperabillin A, validating its observed effects on macromolecular synthesis. nih.gov

By integrating these datasets, researchers can construct a detailed network model of Sperabillin A's mechanism of action. nih.gov This holistic view can help in identifying not only the primary targets but also secondary or off-target effects, predicting potential synergies with other drugs, and discovering biomarkers that indicate the drug's efficacy. frontiersin.orgnih.gov

Development of Novel Delivery Systems for Sperabillin A (e.g., Prodrugs)

The therapeutic success of an antibiotic is determined not only by its intrinsic activity but also by its ability to reach the site of infection at a sufficient concentration without causing undue toxicity. The development of novel delivery systems for Sperabillin A could be essential for translating its in vitro potency into in vivo efficacy.

Future research in this area could explore:

Prodrug Strategies: A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. Designing a prodrug of Sperabillin A could potentially overcome issues related to poor solubility, chemical instability, or inefficient membrane transport. For example, modifying one of its functional groups could enhance its absorption, with the modifying group being cleaved by enzymes at the site of infection to release the active Sperabillin A.

Nanoparticle-Based Delivery: Encapsulating Sperabillin A within nanoparticle carriers, such as liposomes or polymeric nanoparticles, offers several potential advantages. researchgate.net These systems can protect the drug from degradation, improve its solubility, and potentially target it to infected tissues or even directly to bacterial cells, thereby increasing local concentration and reducing systemic exposure. researchgate.netnih.gov

Advanced Formulations: For specific types of infections, advanced formulations could be developed. For instance, double-coated tablets could be designed to protect the drug from the acidic environment of the stomach and ensure its release in the intestine for treating gastrointestinal infections. nih.gov

Addressing Challenges in Preclinical to Clinical Translation

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges, and a high rate of failure is common. Proactively addressing these potential hurdles will be critical for the future development of Sperabillin A.

Key challenges to consider include:

Predictive Animal Models: While Sperabillin A has shown protective effects in experimentally infected mice, it is crucial to test it in more robust and predictive animal models that better mimic human infections. nih.gov This includes using different infection sites, various bacterial strains (including clinically resistant isolates), and assessing the compound's performance in immunocompromised models.

Pharmacokinetics and Toxicology: A thorough understanding of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is essential. Researchers must determine how Sperabillin A is absorbed, where it distributes in the body, how it is metabolized, and how it is eliminated. Comprehensive toxicology studies are needed to establish a safe therapeutic window and identify any potential off-target toxicities.

Robustness and Reproducibility: Preclinical experiments must be designed to be robust, meaning the therapeutic effect is maintained under various conditions. This involves testing the compound against a genetically diverse range of pathogens and ensuring that the results are highly reproducible across different studies before considering the immense investment required for clinical trials. The heterogeneity of patient populations means that a treatment must be effective across a spectrum of genetic backgrounds and disease states.

Q & A

Basic Research Questions

Q. How is Sperabillin A (dihydrochloride) synthesized and characterized in academic settings?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization, with careful control of stoichiometry and reaction conditions (e.g., temperature, solvent polarity). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99%), and mass spectrometry (MS) for molecular weight validation. For dihydrochloride salts, elemental analysis (Cl⁻ content) and X-ray crystallography may be used to confirm salt formation .

Q. What are the key physicochemical properties of Sperabillin A (dihydrochloride) critical for experimental reproducibility?

  • Methodological Answer : Key properties include solubility (in aqueous buffers or organic solvents), pH stability (tested via accelerated degradation studies), hygroscopicity (handling precautions under inert atmospheres), and thermal stability (assessed via differential scanning calorimetry). These properties inform storage conditions (e.g., desiccated at –20°C) and experimental protocols to avoid hydrolysis or oxidation .

Advanced Research Questions

Q. How should researchers design experiments to assess Sperabillin A’s efficacy in antimicrobial or anticancer models?

  • Methodological Answer : Use in vitro models (e.g., bacterial biofilm assays for antimicrobial activity or cancer cell lines with LSD1 overexpression for mechanistic studies ). For in vivo studies, optimize dosing regimens based on pharmacokinetic parameters (e.g., half-life, bioavailability) and include controls for cationic compound interference (e.g., counterion effects in cell culture media). Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis, qPCR for target gene expression) .

Q. What strategies resolve contradictions in reported dosage effects of Sperabillin A (dihydrochloride) across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., variations in cell line sensitivity, salt form purity). Use isogenic cell lines or animal models to isolate genetic or metabolic factors. Perform dose-response curves with standardized viability assays (e.g., MTT or ATP luminescence) and statistical power analysis to ensure reproducibility .

Q. What mechanistic hypotheses explain Sperabillin A’s dual activity in antimicrobial and anticancer contexts?

  • Methodological Answer : Hypothesize cation-mediated membrane disruption (common in dihydrochloride salts ) combined with epigenetic modulation (e.g., LSD1 inhibition altering H3K4/H3K9 methylation ). Validate via CRISPR knockout models of target genes or competitive binding assays with fluorescent probes. Cross-reference transcriptomic data to identify shared pathways (e.g., oxidative stress response) .

Q. How can researchers ensure reproducibility in Sperabillin A’s pharmacokinetic and toxicity profiles?

  • Methodological Answer : Adopt OECD guidelines for preclinical testing:

  • Pharmacokinetics : Use LC-MS/MS for plasma concentration-time curves, accounting for dihydrochloride dissociation in vivo.
  • Toxicity : Perform acute/chronic toxicity studies in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST for liver function).
  • Data Reporting : Publish raw datasets and detailed protocols (e.g., injection volumes, vehicle composition) to mitigate batch-to-batch variability .

Q. How should researchers analyze conflicting data on Sperabillin A’s stability under varying pH conditions?

  • Methodological Answer : Use forced degradation studies (acid/base hydrolysis, thermal stress) with HPLC-UV monitoring. Compare degradation products via MS fragmentation patterns. For pH-dependent solubility, employ shake-flask methods with potentiometric titration. Statistical tools like principal component analysis (PCA) can identify critical stability-limiting factors (e.g., chloride ion concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sperabillin A dihydrochloride
Reactant of Route 2
Sperabillin A dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.